molecular formula C10H9ClN2O B1530975 2-(chloromethyl)-8-methylquinazolin-4(3H)-one CAS No. 848369-52-8

2-(chloromethyl)-8-methylquinazolin-4(3H)-one

Cat. No.: B1530975
CAS No.: 848369-52-8
M. Wt: 208.64 g/mol
InChI Key: LTOSAQRHTJQRRM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-8-methylquinazolin-4(3H)-one is an organic compound with the molecular formula C10H9ClN2O. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinazolinone core substituted with a chloromethyl group at the 2-position and a methyl group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 8-methylquinazolin-4(3H)-one as the core structure.

    Chloromethylation: The chloromethyl group can be introduced via a chloromethylation reaction. This involves the reaction of 8-methylquinazolin-4(3H)-one with formaldehyde and hydrochloric acid under acidic conditions to yield 2-(chloromethyl)-8-methylquinazolin-4(3H)-one.

    Reaction Conditions: The reaction is usually carried out at a temperature range of 0-5°C to control the reactivity and prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

    Oxidation and Reduction: The quinazolinone core can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are used under mild to moderate conditions (room temperature to 60°C).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the quinazolinone core.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the quinazolinone core.

Major Products

    Substitution Products: Depending on the nucleophile, products such as 2-(azidomethyl)-8-methylquinazolin-4(3H)-one or 2-(thiocyanatomethyl)-8-methylquinazolin-4(3H)-one can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinazoline N-oxides.

    Reduction Products: Reduction typically yields dihydroquinazolinones.

Scientific Research Applications

Chemistry

2-(Chloromethyl)-8-methylquinazolin-4(3H)-one is used as an intermediate in the synthesis of more complex quinazolinone derivatives. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Quinazolinone derivatives have shown promise in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.

Medicine

The compound and its derivatives are explored for their potential use in developing new medications. Quinazolinone-based drugs are being investigated for their efficacy in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The biological activity of 2-(chloromethyl)-8-methylquinazolin-4(3H)-one is primarily attributed to its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The quinazolinone core can interact with DNA and RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)quinazolin-4(3H)-one: Lacks the methyl group at the 8-position, which can influence its reactivity and biological activity.

    8-Methylquinazolin-4(3H)-one: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    2-(Bromomethyl)-8-methylquinazolin-4(3H)-one: Similar structure but with a bromomethyl group, which can have different reactivity and biological properties.

Uniqueness

2-(Chloromethyl)-8-methylquinazolin-4(3H)-one is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in synthetic chemistry and a promising candidate in medicinal chemistry research.

Biological Activity

2-(Chloromethyl)-8-methylquinazolin-4(3H)-one is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, focusing on its anti-inflammatory, anticancer, and antimicrobial activities, supported by data from various studies.

Chemical Structure

The compound belongs to the quinazolinone family, characterized by a fused bicyclic structure that contributes to its pharmacological properties. The chloromethyl group at position 2 and the methyl group at position 8 are critical for its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of quinazolin-4(3H)-one derivatives, including this compound.

  • Study Findings :
    • In a study examining various derivatives, compounds exhibited varying degrees of anti-inflammatory activity when tested in animal models using the carrageenan-induced paw edema method. The results indicated that certain derivatives significantly reduced paw volume compared to control groups (Table 1) .
CompoundDose (mg/kg)Paw Volume (mL) at 1 hourPaw Volume (mL) at 6 hours% Inhibition
Control-1.950 ± 0.0841.833 ± 0.137-
PC1001.567 ± 0.0821.167 ± 0.12140.00
Test Compound A501.683 ± 0.1171.317 ± 0.07528.00

2. Anticancer Activity

Quinazoline derivatives have shown promising anticancer properties against various cancer cell lines.

  • Study Findings :
    • A study evaluated the cytotoxic effects of several quinazoline derivatives on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, reporting IC50 values ranging from 10.82μM10.82\,\mu M to 31.85μM31.85\,\mu M for the most active compounds . The presence of the chloromethyl group is believed to enhance the interaction with critical biological targets such as dihydrofolate reductase (DHFR).
CompoundIC50 HepG2 (μM)IC50 MCF-7 (μM)
Compound A10.8211.94
Compound B29.4631.85

3. Antimicrobial Activity

The antimicrobial potential of quinazolinone derivatives has been extensively studied.

  • Study Findings :
    • In vitro tests demonstrated that compounds derived from quinazolinones exhibited significant antibacterial activity, particularly against gram-positive bacteria . The substituents on the phenyl ring influenced their effectiveness, with methoxy and methyl groups enhancing activity.
CompoundActivity Against Gram-positive Bacteria
Compound AHigh
Compound BModerate

The biological activities of this compound are attributed to its ability to inhibit key enzymes involved in inflammatory and cancer pathways, including DHFR and thymidylate synthase (TS). Inhibition of these enzymes can lead to reduced proliferation of cancer cells and decreased inflammatory responses.

Properties

IUPAC Name

2-(chloromethyl)-8-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-3-2-4-7-9(6)12-8(5-11)13-10(7)14/h2-4H,5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOSAQRHTJQRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.